

Introduction: A Centennial Molecule with Modern Relevance

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Compound of Interest

Compound Name:	<i>Disiloxane, 1,3-dimethyl-1,1,3,3-tetraphenyl-</i>
CAS No.:	807-28-3
Cat. No.:	B1584039

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Acetylsalicylic acid, widely known as Aspirin, is a cornerstone of modern pharmacology. First synthesized in 1853 by Charles Frédéric Gerhardt and later commercialized by Bayer in 1899, it remains one of the most extensively used medications globally for its analgesic, antipyretic, anti-inflammatory, and antithrombotic properties.[1][2] Its enduring legacy is a testament to its profound therapeutic efficacy, which stems from a well-understood mechanism of action: the irreversible inhibition of cyclooxygenase (COX) enzymes.[2][3][4]

This guide offers a detailed examination of acetylsalicylic acid, from its fundamental chemical properties and synthesis to its complex pharmacology and the analytical methods required for its quality control. It is intended for scientists and professionals in drug development who require a technical and practical understanding of this vital active pharmaceutical ingredient (API).

Section 1: Physicochemical Properties and Identification

Acetylsalicylic acid is a white, crystalline, weakly acidic substance.[1] It is an acetyl derivative of salicylic acid and is sparingly soluble in water.[1][5] The presence of both a carboxylic acid and an ester functional group dictates its chemical behavior, including its susceptibility to hydrolysis. In moist conditions, aspirin can decompose into salicylic acid and acetic acid, often resulting in a faint vinegar-like odor.[1]

Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	2-(acetyloxy)benzoic acid	[1]
CAS Number	50-78-2	N/A
Molecular Formula	C ₉ H ₈ O ₄	[1]
Molar Mass	180.159 g·mol ⁻¹	[1]
Melting Point	135 °C (275 °F)	[1]
Boiling Point	140 °C (284 °F) (decomposes)	[1]
Density	1.40 g/cm ³	[1]
Solubility in Water	3 g/L	[1]
pKa	3.5 at 25 °C (77 °F)	[1]
Appearance	Colorless-to-white crystals or white crystalline powder	[5]

Section 2: Synthesis and Manufacturing

The industrial production of acetylsalicylic acid is a well-established process, primarily achieved through the esterification of salicylic acid.[1]

Core Chemical Reaction: Esterification

The primary synthesis route involves the reaction of salicylic acid with acetic anhydride, using a catalyst such as sulfuric acid or phosphoric acid.[1][6][7] This reaction acetylates the phenolic hydroxyl group of salicylic acid, yielding acetylsalicylic acid and acetic acid as a byproduct.[1]

[8] The use of acetic anhydride is crucial as it drives the reaction to completion and avoids the reversibility associated with using acetic acid directly.[1]

Industrial-Scale Manufacturing Workflow

Industrial production is typically conducted as a batch process to ensure quality control and flexibility.[7][9]

Caption: Industrial batch process workflow for aspirin synthesis.

Detailed Protocol for Industrial Batch Production:

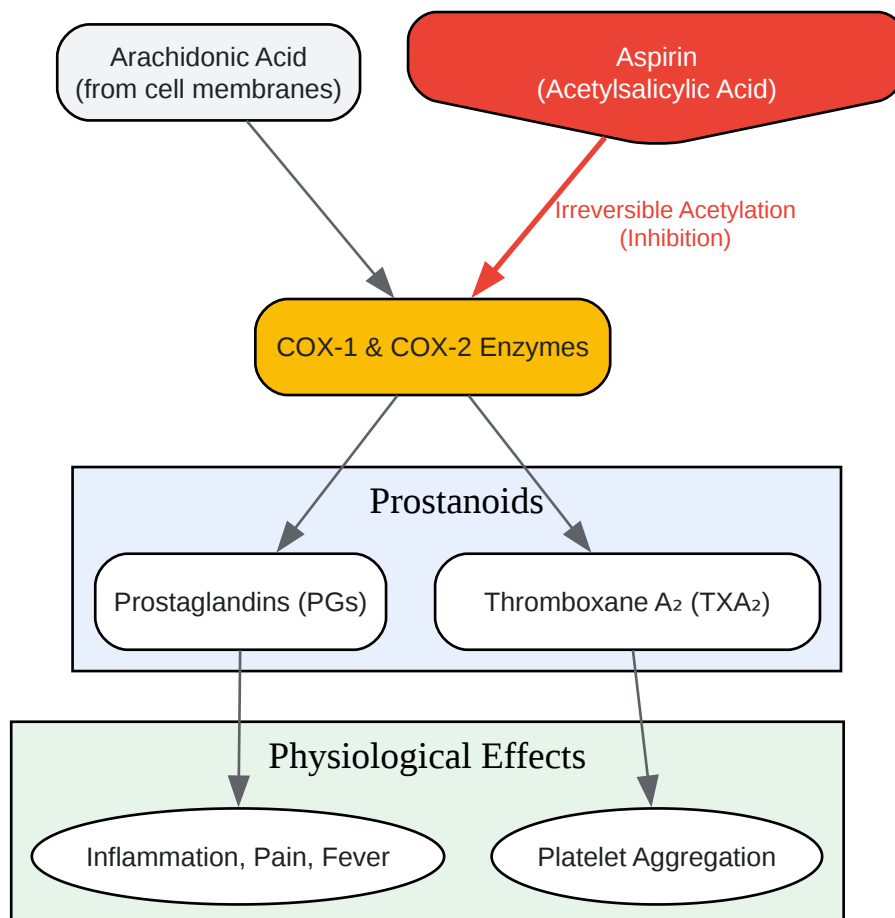
- Charging the Reactor: Salicylic acid and an excess of acetic anhydride are charged into a glass-lined or stainless steel reactor.[7][10]
- Catalysis: A catalytic amount of concentrated sulfuric or phosphoric acid is added.[7]
- Reaction: The mixture is heated, typically between 70-98°C, for 2-3 hours to ensure the reaction goes to completion.[7][10]
- Crystallization: The reaction mixture is then cooled, often to 0°C, to induce the crystallization of crude acetylsalicylic acid.[7][10]
- Isolation: The solid product is separated from the liquid mother liquor (containing acetic acid, unreacted acetic anhydride, and catalyst) via centrifugation or vacuum filtration.[7]
- Purification: The crude aspirin is washed and then purified, most commonly by recrystallization from a suitable solvent like ethanol or water, to remove unreacted salicylic acid and other impurities.[7]
- Drying: The purified crystals are dried under controlled conditions to yield the final, high-purity API.[7] Typical yields for this industrial process range from 85% to 95%.[7]

Section 3: Mechanism of Action

Aspirin's therapeutic effects are primarily due to its irreversible inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][4]

- Anti-inflammatory, Analgesic, and Antipyretic Effects: COX enzymes are responsible for converting arachidonic acid into prostaglandins (PGs).[2][4] PGs are key mediators of inflammation, pain sensitization, and fever.[2][4] By blocking PG synthesis, aspirin reduces these symptoms.[2]
- Antithrombotic Effect: Aspirin's most distinct action is its antiplatelet effect. Platelets rely on the COX-1 enzyme to produce thromboxane A₂ (TXA₂), a potent promoter of platelet aggregation.[1]

Aspirin acts as an acetylating agent, covalently bonding an acetyl group to a serine residue in the active site of the COX enzymes.[1][3] This modification is irreversible. Since platelets lack a nucleus, they cannot synthesize new COX-1 enzyme. Consequently, the inhibitory effect of a single dose of aspirin lasts for the entire lifespan of the affected platelet (8–9 days).[1] This irreversible action is what distinguishes aspirin from other NSAIDs like ibuprofen, which are reversible inhibitors.[1][3]



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